![molecular formula C22H18F3N3O2S2 B2364662 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 686771-29-9](/img/structure/B2364662.png)
2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18F3N3O2S2 and its molecular weight is 477.52. The purity is usually 95%.
BenchChem offers high-quality 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Research has shown that derivatives of the mentioned compound exhibit antioxidant activity. The synthesis and characterization of a series of compounds similar in structure have been investigated, demonstrating good antioxidant properties in some cases. This suggests potential therapeutic applications where oxidative stress is a contributing factor (Dhakhda, Bhatt, & Bhatt, 2021).
Antimicrobial Activity
Several studies have synthesized derivatives of the compound and evaluated their antimicrobial activity. These studies report that some derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further investigation as antimicrobial agents. Such activities were comparable to standard drugs in some cases, highlighting their potential in addressing drug-resistant microbial infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Radioligand Imaging
Derivatives of the compound have been explored for their potential in radioligand imaging, particularly for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is crucial for studying various neurological conditions, providing insights into the role of the translocator protein in disease processes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antitumor Activity
Research into the synthesis and evaluation of new derivatives has also uncovered potential antitumor activities. Such studies aim at identifying compounds that could be developed into effective anticancer drugs. Some derivatives have shown potent activity against various cancer cell lines, suggesting the compound's framework as a valuable scaffold for developing novel antitumor agents (Hafez & El-Gazzar, 2017).
Anti-inflammatory Activity
Compounds synthesized from similar structures have been evaluated for their anti-inflammatory properties. The synthesis of derivatives as anti-inflammatory agents could lead to new treatments for inflammatory diseases, with some compounds showing promising activity compared to standard drugs (Amr, Sabry, & Abdulla, 2007).
properties
IUPAC Name |
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S2/c1-13-6-8-14(9-7-13)28-20(30)19-17(10-11-31-19)27-21(28)32-12-18(29)26-16-5-3-2-4-15(16)22(23,24)25/h2-9H,10-12H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQCWAFDEWUSGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
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